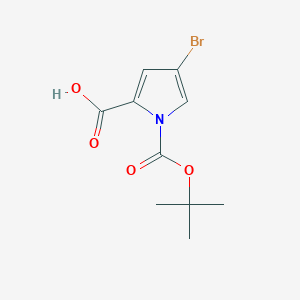
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, and a carboxylic acid group at the 2-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Bromination: The starting material, 1H-pyrrole-2-carboxylic acid, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Protection: The resulting 4-bromo-1H-pyrrole-2-carboxylic acid is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group at the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Coupling Reactions: Coupling agents (e.g., EDC, DCC), solvents (e.g., dichloromethane, acetonitrile).
Major Products Formed
Substitution Reactions: Substituted pyrrole derivatives.
Deprotection Reactions: 4-Bromo-1H-pyrrole-2-carboxylic acid.
Coupling Reactions: Amides, esters, and other derivatives.
科学的研究の応用
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the Boc protecting group can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid: Similar structure but with an indole ring instead of a pyrrole ring.
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrazole-2-carboxylic acid: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-Bromo-1-(tert-butoxycarbonyl)-1H-imidazole-2-carboxylic acid: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. The presence of the Boc protecting group provides stability during synthetic transformations, while the bromine atom enables further functionalization through substitution reactions.
特性
分子式 |
C10H12BrNO4 |
|---|---|
分子量 |
290.11 g/mol |
IUPAC名 |
4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h4-5H,1-3H3,(H,13,14) |
InChIキー |
OSHOJGLVDLPUOJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


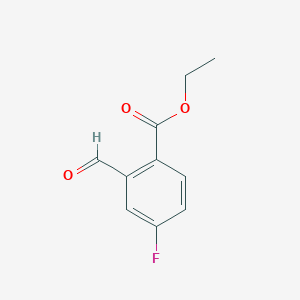
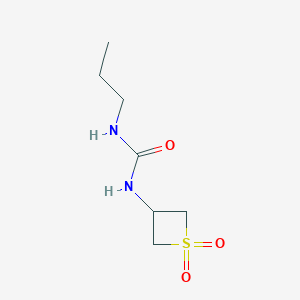


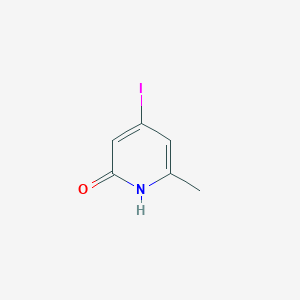
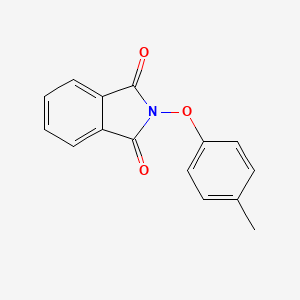
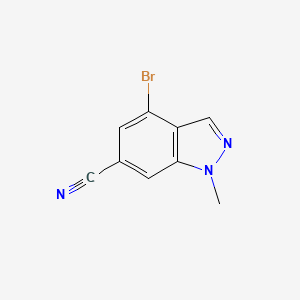
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
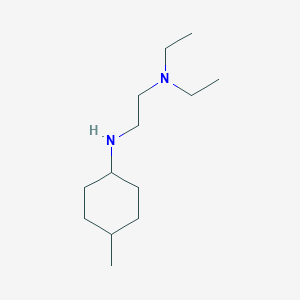
![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
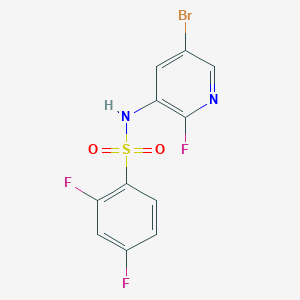


![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13016645.png)
